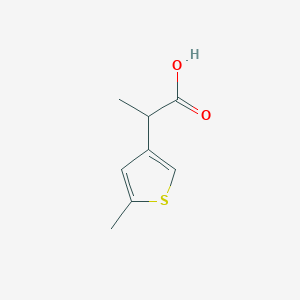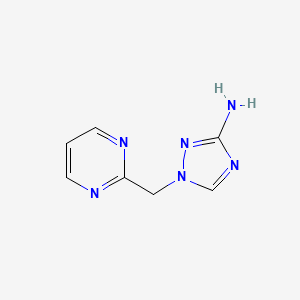![molecular formula C9H10F2N2O2 B13316926 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid](/img/structure/B13316926.png)
2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a dimethylamino group and a difluoroacetic acid moiety, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid typically involves multi-step organic reactions. One common method includes the reaction of 6-(dimethylamino)pyridine with difluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroacetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridine compounds.
Aplicaciones Científicas De Investigación
2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the difluoroacetic acid moiety can enhance the compound’s stability and reactivity. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparación Con Compuestos Similares
2-(Dimethylamino)pyridine: Lacks the difluoroacetic acid moiety, making it less reactive in certain chemical reactions.
2,2-Difluoroacetic acid: Does not contain the pyridine ring, limiting its applications in organic synthesis.
6-(Dimethylamino)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of difluoroacetic acid.
Uniqueness: 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid is unique due to the combination of the dimethylamino group and the difluoroacetic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H10F2N2O2 |
|---|---|
Peso molecular |
216.18 g/mol |
Nombre IUPAC |
2-[6-(dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H10F2N2O2/c1-13(2)7-4-3-6(5-12-7)9(10,11)8(14)15/h3-5H,1-2H3,(H,14,15) |
Clave InChI |
RMYCDJDTFIROST-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=C(C=C1)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13316848.png)













